molecular formula C16H9ClF3NOS B273768 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Numéro de catalogue B273768
Poids moléculaire: 355.8 g/mol
Clé InChI: JNKXWYSJBPCXIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained a lot of attention in scientific research. It is commonly known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cells and is a target for the treatment of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell lymphomas and leukemias.

Mécanisme D'action

TAK-659 exerts its pharmacological effects by inhibiting the activity of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which is a key mediator of B-cell receptor signaling. This compound is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of this compound by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the migration and adhesion of B-cells, which are essential for the progression and dissemination of these malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its high selectivity for 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. It also has the potential for adverse effects on the immune system, as this compound is involved in the signaling pathways of various immune cells.

Orientations Futures

Future research on TAK-659 could focus on its potential for combination therapy with other agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. It could also be studied for its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Further studies could also explore the potential for TAK-659 in the treatment of autoimmune diseases, as 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is also involved in the signaling pathways of autoantibody-producing cells.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-chlorobenzoic acid with thiophene-2-carboxylic acid. The resulting product is then treated with trifluoromethylphenylamine to form the intermediate, which is subsequently converted to TAK-659 through a series of reactions involving chlorination and cyclization.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that it is a potent and selective inhibitor of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has demonstrated efficacy in various in vitro and in vivo models of B-cell lymphomas and leukemias, including those that are resistant to current therapies.

Propriétés

Formule moléculaire

C16H9ClF3NOS

Poids moléculaire

355.8 g/mol

Nom IUPAC

3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H9ClF3NOS/c17-13-11-6-1-2-7-12(11)23-14(13)15(22)21-10-5-3-4-9(8-10)16(18,19)20/h1-8H,(H,21,22)

Clé InChI

JNKXWYSJBPCXIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

SMILES canonique

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.